Superior Airway Smooth Muscle Relaxation vs. Theophylline
Drotaveraldine demonstrates significantly greater potency as an airway smooth muscle relaxant compared to the PDE inhibitor theophylline. This enhanced effect is attributed to its combined L-VOCC blocking and PDE inhibitory potential, a dual mechanism absent in theophylline [1].
| Evidence Dimension | Airway smooth muscle relaxation potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 22–44 µM |
| Comparator Or Baseline | Theophylline (ED50 not reported, but less potent than Drotaveraldine) |
| Quantified Difference | Drotaveraldine is a more potent airway smooth muscle relaxant than theophylline. |
| Conditions | KCl-induced contraction in guinea pig tracheal preparations |
Why This Matters
For researchers modeling airway spasm or screening bronchodilators, Drotaveraldine provides a more physiologically relevant and potent reference than theophylline, due to its dual mechanism of action.
- [1] Patai, Z., Guttman, A., & Mikus, E. G. (2018). Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine. Pharmacology, 101(3-4), 163-169. View Source
